Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate
Description
Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate is a synthetic organic compound characterized by a methyl ester backbone, multiple amide linkages, and a phenyl substituent. The compound’s complexity arises from its sequential amide bonds (acetamidopropanoylamino and propanoylamino groups) and the ester moiety, which may influence solubility, metabolic stability, and bioavailability.
Properties
Molecular Formula |
C18H25N3O5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C18H25N3O5/c1-11(19-13(3)22)16(23)20-12(2)17(24)21-15(18(25)26-4)10-14-8-6-5-7-9-14/h5-9,11-12,15H,10H2,1-4H3,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
JWOKDRAYGZVNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-ALA-ALA-PHE-OME typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, alanine, to a solid resin support. Subsequent amino acids, alanine and phenylalanine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride, and the methyl ester group is formed at the C-terminus using methanol and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of AC-ALA-ALA-PHE-OME can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AC-ALA-ALA-PHE-OME can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Hydrolysis: Alanine, alanine, and phenylalanine.
Oxidation: Phenylalanine derivatives.
Reduction: Alcohols or amines.
Scientific Research Applications
AC-ALA-ALA-PHE-OME has several applications in scientific research:
Mechanism of Action
The mechanism of action of AC-ALA-ALA-PHE-OME involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name (Identifier) | CAS Number | Functional Groups | Key Structural Features |
|---|---|---|---|
| Target Compound | - | Ester, Amides, Phenyl | Methyl ester with dual amide linkages |
| Imp. A(EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid | 66622-47-7 | Carboxylic acid (OH) | Branched alkyl chain, phenyl substituent |
| Imp. C(EP): (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide | 59512-17-3 | Amide (NH₂) | Isobutylphenyl group, amide terminus |
| Imp. F(EP): 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid | 65322-85-2 | Carboxylic acid (OH) | Extended propanoic chain, branched phenyl |
Molecular Structure and Functional Groups
- Target Compound: The methyl ester group enhances lipophilicity compared to carboxylic acid analogs (e.g., Imp. A, F).
- Imp. A and F : Carboxylic acid groups (OH) confer higher water solubility but lower membrane permeability compared to the target’s ester group .
- Imp. C : The terminal amide (NH₂) group, unlike the target’s internal amides, may reduce metabolic degradation but limit solubility in aqueous media.
Physicochemical Properties
- Solubility : The ester moiety in the target compound likely reduces aqueous solubility relative to Imp. A and F (carboxylic acids). However, the amide linkages could mitigate this by introducing polar regions.
- Stability : The ester group may render the target compound prone to hydrolysis under alkaline conditions, whereas Imp. C’s amide group offers greater hydrolytic stability .
Pharmacological Implications
- Prodrug Potential: The methyl ester in the target compound could act as a prodrug motif, as seen in NSAID derivatives (e.g., esterified ibuprofen), enhancing oral absorption before enzymatic conversion to an active acid form.
- Metabolic Profile : The amide-rich structure may slow hepatic metabolism compared to Imp. A and F, which lack such protective groups.
Stability Studies
Comparative studies on analogs indicate that:
- Ester vs. Acid Stability : Imp. A (carboxylic acid) exhibits stability across pH 2–7, while the target’s ester group may degrade rapidly in intestinal pH conditions .
- Amide vs. Ester Reactivity : Imp. C’s terminal amide shows negligible hydrolysis in simulated gastric fluid, whereas the target’s ester group could hydrolyze 30–50% within 6 hours under similar conditions.
Regulatory Considerations
Pharmaceutical impurities like Imp. A–F are tightly controlled (e.g., ≤0.15% per ICH guidelines). The target compound, if used in drug synthesis, would require analogous purity assessments due to its structural complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
